molecular formula C22H25ClN2O5S2 B11119970 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11119970
M. Wt: 497.0 g/mol
InChI Key: YYSQXSAOQGTZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a structurally complex molecule featuring a benzothiophene carboxamide core modified with a (4-chlorophenoxy)acetyl group and a 1,1-dioxidotetrahydrothiophen-3-yl substituent. Its design integrates a sulfone moiety (1,1-dioxidotetrahydrothiophene) and a chlorinated aromatic ring, which are critical for modulating electronic properties, solubility, and intermolecular interactions such as hydrogen bonding . Structural characterization of such molecules often employs crystallographic tools like SHELXL and ORTEP-3, which are widely used for small-molecule refinement and visualization .

Properties

Molecular Formula

C22H25ClN2O5S2

Molecular Weight

497.0 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H25ClN2O5S2/c1-13-2-7-17-18(10-13)31-22(20(17)21(27)24-15-8-9-32(28,29)12-15)25-19(26)11-30-16-5-3-14(23)4-6-16/h3-6,13,15H,2,7-12H2,1H3,(H,24,27)(H,25,26)

InChI Key

YYSQXSAOQGTZRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Scientific Research Applications

2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets:

The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and protein function .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Phenoxy Substituent Tetrahydrothiophene Modification Key Properties
Target Compound 4-Chloro 1,1-Dioxide Higher polarity due to sulfone; chlorine enhances lipophilicity and electron withdrawal
2,6-Dimethylphenoxy Analogue () 2,6-Dimethyl 1,1-Dioxide Methyl groups increase steric bulk and lipophilicity; reduced electronic effects compared to Cl
2-Methylphenoxy Analogue () 2-Methyl None (non-oxidized) Lower polarity; absence of sulfone reduces hydrogen-bonding capacity

QSAR and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models highlight that substituents like chlorine and sulfone groups significantly influence molecular descriptors such as logP (lipophilicity) and polar surface area (PSA), which correlate with bioavailability and membrane permeability . For instance:

  • The target compound’s logP is expected to be higher than its 2-methylphenoxy analogue due to chlorine’s lipophilic contribution.

Analytical and Crystallographic Insights

Advanced analytical techniques, such as LC/MS profiling (used in marine actinomycete studies; ) and crystallographic tools (e.g., SHELX, ORTEP-3; ), are essential for elucidating structural details and purity. These methods enable precise comparisons of hydrogen-bonding networks and crystal lattice stability across analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.